N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide

Description

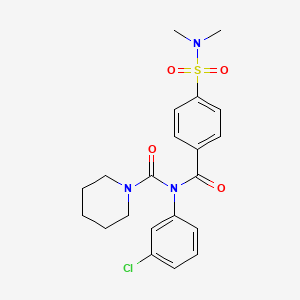

N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine-1-carboxamide backbone with dual substitutions:

- A 4-(N,N-dimethylsulfamoyl)benzoyl moiety on the second nitrogen, introducing sulfonamide functionality known to enhance solubility and target binding affinity in medicinal chemistry .

Its design aligns with trends in drug discovery, where piperidine carboxamides are leveraged for conformational flexibility and metabolic stability .

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-[4-(dimethylsulfamoyl)benzoyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c1-23(2)30(28,29)19-11-9-16(10-12-19)20(26)25(18-8-6-7-17(22)15-18)21(27)24-13-4-3-5-14-24/h6-12,15H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFRWRVSBNZSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide, a synthetic compound with the molecular formula and a molecular weight of 450.0 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl group and a dimethylsulfamoyl benzoyl moiety. The structural representation is as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Specifically, it has been studied for its potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which plays a significant role in neurotransmission.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Preliminary studies suggest that N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide exhibits inhibitory activity against AChE. This is particularly relevant for conditions like myasthenia gravis, where enhanced cholinergic transmission is beneficial .

- Magnesium-Dependent Enzymes : The compound has also been investigated for its effects on magnesium-dependent enzymes, showing potential in modulating enzyme activity through reversible inhibition mechanisms .

Anticancer Activity

The compound's structural characteristics suggest it may possess anticancer properties. In vitro studies have shown that related benzoylpiperidine derivatives can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells, with IC50 values indicating potent activity .

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on benzoylpiperidine derivatives demonstrated significant inhibition of cell growth across multiple cancer types. The most potent derivative showed an IC50 value as low as 7.9 µM against human breast cancer cells . This suggests that modifications to the piperidine structure can enhance biological activity.

Study 2: Cholinesterase Activity

In another investigation focusing on AChE inhibitors, the compound was compared with known inhibitors like neostigmine. Results indicated that while it exhibited some inhibitory effects, further optimization of the chemical structure may be required to enhance efficacy .

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives

Functional and Pharmacological Insights

Role of Sulfamoyl and Chlorophenyl Substituents

- The 4-(N,N-dimethylsulfamoyl)benzoyl group is a recurring motif in compounds with enhanced solubility and receptor-binding properties.

- The 3-chlorophenyl moiety is shared with NF1442, a Ca²⁺-ATPase inhibitor with sub-micromolar potency (IC₅₀ = 1.3 µM).

Piperidine Carboxamide Derivatives in Drug Discovery

- PF3845 () and related compounds demonstrate the versatility of piperidine carboxamides in GPCR modulation, though their substituents (e.g., trifluoromethyl pyridyl) differ significantly from the target compound.

- Compound 8 () incorporates a carbothioamide variant of the piperidine core, emphasizing the importance of sulfur-containing groups in neuronal targeting .

Critical Analysis of Evidence Gaps

- Biological Data Deficiency : While structural analogs like NF1442 and PF3845 have well-documented targets (e.g., Ca²⁺-ATPase, GPCRs), the biological activity of N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide remains uncharacterized in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.